physicochemical characteristics of 1-(3-Carboxyphenyl)-2-thiourea
physicochemical characteristics of 1-(3-Carboxyphenyl)-2-thiourea
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Carboxyphenyl)-2-thiourea
Abstract
1-(3-Carboxyphenyl)-2-thiourea (CPTU) is a bifunctional organic molecule integrating a thiourea moiety and a benzoic acid group. This unique combination of functional groups—a potent metal-binding site and a tunable acidic handle—makes CPTU a molecule of significant interest in coordination chemistry, materials science, and drug development. As a derivative of thiourea, it contains electron-donating nitrogen and sulfur atoms, rendering it an effective ligand for complexing with heavy metals.[1] This guide serves as a comprehensive technical resource for researchers and scientists, detailing the synthesis, structural characteristics, and core physicochemical properties of CPTU, grounded in established experimental methodologies and spectroscopic principles.
Core Molecular & Physical Properties
1-(3-Carboxyphenyl)-2-thiourea is a stable, solid compound under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₂S | [2] |
| Molecular Weight | 196.23 g/mol | [2] |
| CAS Number | 37182-75-5 | |
| Appearance | Solid / Crystalline Powder | [3] |
| Melting Point | 187-191 °C | [1][3] |
| SMILES | NC(=S)Nc1cccc(c1)C(O)=O | |
| InChI Key | JRQJYVACDJEUDZ-UHFFFAOYSA-N | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry. A common and efficient method involves the reaction of the corresponding aniline derivative with an isothiocyanate precursor. For CPTU, 3-aminobenzoic acid serves as the starting material.
Synthetic Scheme: From 3-Aminobenzoic Acid
The reaction proceeds via the nucleophilic attack of the amino group of 3-aminobenzoic acid on a thiocyanate salt, which generates the isothiocyanate intermediate in situ under acidic conditions. This is a robust one-pot method for preparing N-substituted thioureas.[4]
Caption: General synthesis workflow for CPTU.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established methods for thiourea synthesis.[4]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminobenzoic acid (1.0 eq) and ammonium thiocyanate (1.1 eq).
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Acidification: Add concentrated hydrochloric acid (2.0 eq) to the mixture. A slurry will form.
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Reflux: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of CPTU will form.
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Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water to remove any unreacted starting materials and salts, followed by a cold non-polar solvent like hexane to remove organic impurities.
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Recrystallization: For higher purity, recrystallize the solid product from an appropriate solvent system, such as an ethanol/water mixture.
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Drying: Dry the purified white to off-white crystals under vacuum to yield the final product.
Structural Elucidation and Spectroscopic Profile
The structure of CPTU is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the different functional groups present in the molecule.
Caption: Molecular structure of CPTU with key functional groups.
Spectroscopic Data (Predicted & Representative)
The following table summarizes the expected characteristic signals in FTIR, ¹H NMR, and ¹³C NMR spectra, based on analyses of similar thiourea derivatives.[5][6][7][8]
| Technique | Region/Shift | Assignment | Rationale & Insights |
| FTIR | 3100-3400 cm⁻¹ | N-H Stretching | Broad peaks due to hydrogen bonding of the amine and amide protons. |
| 2500-3000 cm⁻¹ | O-H Stretching | Very broad signal characteristic of a carboxylic acid dimer. | |
| ~1700 cm⁻¹ | C=O Stretching | Strong, sharp peak from the carboxylic acid carbonyl group. | |
| ~1590 cm⁻¹ | N-H Bending | Bending vibration coupled with C-N stretching. | |
| 1450-1550 cm⁻¹ | Aromatic C=C | Multiple bands corresponding to the phenyl ring. | |
| ~1350 cm⁻¹ | C=S Stretching | Thioamide II band; often coupled with C-N stretching. | |
| ¹H NMR | 12.0-13.0 ppm (s, 1H) | -COOH | Deshielded proton of the carboxylic acid, typically broad. |
| 9.5-10.5 ppm (s, 1H) | Ar-NH- | Deshielded proton due to the electron-withdrawing C=S group. | |
| 7.5-8.5 ppm (m, 4H) | Aromatic H | Complex multiplet pattern for the protons on the 1,3-disubstituted ring. | |
| 7.0-8.0 ppm (s, 2H) | -NH₂ | Amine protons, may be broad and exchangeable with D₂O. | |
| ¹³C NMR | ~180 ppm | C=S | Characteristic downfield shift for the thiocarbonyl carbon.[8] |
| ~167 ppm | C=O | Carbonyl carbon of the carboxylic acid. | |
| 120-140 ppm | Aromatic C | Multiple signals corresponding to the carbons of the phenyl ring. |
Crystallographic and Supramolecular Characteristics
While a specific single-crystal X-ray diffraction study for CPTU is not widely published, the crystallographic behavior of N-aryl thioureas is well-documented.[9] These molecules are known for their planarity and their propensity to form extensive hydrogen-bonding networks.
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Hydrogen Bonding: CPTU possesses multiple hydrogen bond donors (N-H, O-H) and acceptors (C=S, C=O). This facilitates the formation of robust supramolecular structures. The most common motif in related structures is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds.[9] Additionally, the carboxylic acid group is highly likely to form its own O-H···O hydrogen-bonded dimer.
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Molecular Packing: The interplay of these hydrogen bonds, along with potential N-H···O and π-π stacking interactions between the aromatic rings, dictates the overall crystal packing. These non-covalent interactions are critical for understanding the material's stability, solubility, and polymorphism.
Core Physicochemical Methodologies
Thermal Stability Analysis
The thermal stability of CPTU is a critical parameter for processing and storage. Thiourea derivatives can undergo complex decomposition pathways upon heating.[10]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol: Thermogravimetric Analysis (TGA)
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Sample Preparation: Accurately weigh 5-10 mg of finely ground CPTU into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to ~600 °C at a constant ramp rate (e.g., 10 °C/min).
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show a stable plateau up to the onset of decomposition. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. Based on related compounds, decomposition is expected to occur at temperatures above the melting point.
Solubility Determination
The dual functionality of CPTU (a largely non-polar phenylthiourea backbone with a polar carboxylic acid) results in pH-dependent solubility.
-
Qualitative Assessment: CPTU is expected to have low solubility in water at neutral or acidic pH, similar to other phenylthioureas.[11] However, it is expected to be soluble in polar organic solvents like DMSO and DMF.
-
pH-Dependent Solubility: In aqueous basic solutions (e.g., pH > 7), the carboxylic acid group will be deprotonated to the carboxylate anion (-COO⁻). This significantly increases the molecule's polarity and, consequently, its aqueous solubility.
Protocol: Shake-Flask Method for Solubility
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., 2, 5, 7.4, 9).
-
Equilibration: Add an excess amount of CPTU to a known volume of each buffer in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspensions to separate the undissolved solid.
-
Quantification: Determine the concentration of dissolved CPTU in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.
Applications and Chemical Reactivity
The primary utility of CPTU stems from its function as a chelating agent and a versatile chemical building block.
-
Heavy Metal Sequestration: The thiourea moiety is a soft ligand that exhibits a strong affinity for soft heavy metal ions. CPTU has been specifically utilized in the development of materials for the solid-phase extraction and removal of toxic mercury(II) from aqueous solutions.[1] In this application, CPTU is chemically grafted onto a solid support like mesoporous silica, creating a highly effective sorbent.[1]
-
Coordination Chemistry: CPTU serves as a ligand in the synthesis of novel metal-organic complexes. The presence of multiple donor atoms (S, N, O) allows for various coordination modes, leading to complexes with interesting structural and electronic properties.
-
Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the thiourea group can participate in cyclization reactions to form heterocyclic systems like thiazoles, making CPTU a valuable precursor in medicinal chemistry.[12]
Conclusion
1-(3-Carboxyphenyl)-2-thiourea is a multifunctional molecule whose physicochemical properties are dictated by the synergistic interplay of its aromatic, thiourea, and carboxylic acid components. Its well-defined thermal stability, predictable spectroscopic signature, and pH-dependent solubility make it a tractable compound for laboratory research. The demonstrated high affinity of its thiourea group for heavy metals, combined with the synthetic versatility of its carboxyl group, establishes CPTU as a significant tool for applications ranging from environmental remediation to the design of advanced materials and pharmaceutical intermediates. This guide provides the foundational knowledge required for its effective application in scientific and industrial research.
References
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